

# Application Notes and Protocols for Neogen Progesterone ELISA Assay in Bovine Milk

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neogen	
Cat. No.:	B1678167	Get Quote

These application notes provide a detailed protocol for the quantitative analysis of progesterone in bovine milk samples using the **Neogen** Progesterone ELISA kit. This document is intended for researchers, scientists, and drug development professionals.

#### 1. Introduction

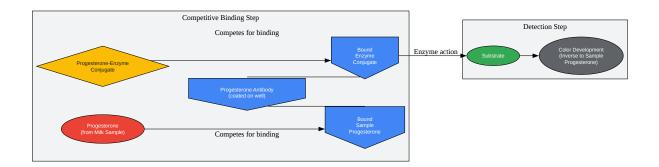
Progesterone is a crucial steroid hormone in the reproductive cycle of cattle. Monitoring its concentration in milk is a non-invasive method for tracking ovulation, confirming pregnancy, and managing fertility in dairy herds. The **Neogen** Progesterone ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative measurement of progesterone in various biological fluids, including bovine milk.[1][2] This assay operates on the principle of competition between the progesterone in the sample and a progesterone-enzyme conjugate for a limited number of antibody binding sites on a microplate. [1] The resulting color development is inversely proportional to the amount of progesterone in the sample.[1]

#### 2. Principle of the Competitive ELISA

The **Neogen** Progesterone ELISA is a competitive immunoassay. The wells of a microplate are coated with antibodies specific to progesterone. When the milk sample and a progesterone-enzyme conjugate are added to the wells, the progesterone from the sample and the progesterone-enzyme conjugate compete for binding to the fixed number of antibody sites.[1] After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound progesterone-enzyme conjugate to produce a color.



The intensity of the color is inversely proportional to the concentration of progesterone in the sample; a darker color indicates a lower progesterone concentration, while a lighter color indicates a higher concentration.



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Diagram 1: Principle of Competitive ELISA

### 3. Materials and Reagents

Materials Provided with the **Neogen** Kit:

- Progesterone Antibody Coated Microplate (96 wells)
- Progesterone Enzyme Conjugate
- · Progesterone Standard
- EIA Buffer



- Wash Buffer (10X Concentrate)
- Extraction Buffer (5X Concentrate)
- K-Blue® Substrate

Materials Required but Not Provided:

- Deionized water
- Precision pipettes and disposable tips (10 μL 1000 μL)
- Multichannel pipette (recommended)
- Clean test tubes for dilutions
- · Graduated cylinders
- Microplate reader with a 650 nm filter
- Plate cover or plastic film
- Microplate shaker (optional)
- 1N HCl or **Neogen**'s Red Stop Solution (optional, for stopping the reaction)
- 4. Experimental Protocols
- 4.1. Reagent Preparation
- Wash Buffer: Dilute the concentrated (10X) wash buffer with deionized water. For example, mix 20 mL of wash buffer with 180 mL of deionized water.
- Progesterone Enzyme Conjugate: Dilute the concentrated enzyme conjugate with EIA buffer.
  For each well to be assayed, add 1 μL of enzyme conjugate to 50 μL of EIA buffer. For a full plate, add 110 μL of the enzyme conjugate to 5.5 mL of EIA buffer. Mix thoroughly by inversion.



- Standard Solutions: Prepare a dilution series of the progesterone standard according to the kit instructions to create a standard curve.
- 4.2. Sample Preparation (Bovine Milk)
- Fresh Milk: Incubate fresh milk samples at 45°C for 1 hour.
- Frozen Milk: Thaw frozen milk samples at 45°C and incubate at this temperature for 1 hour.
- Centrifugation: Centrifuge the incubated milk samples at 2000 x g for 20 minutes under refrigerated conditions.
- Skim Milk Collection: Carefully decant the skim milk (the layer below the fat) for use in the assay.

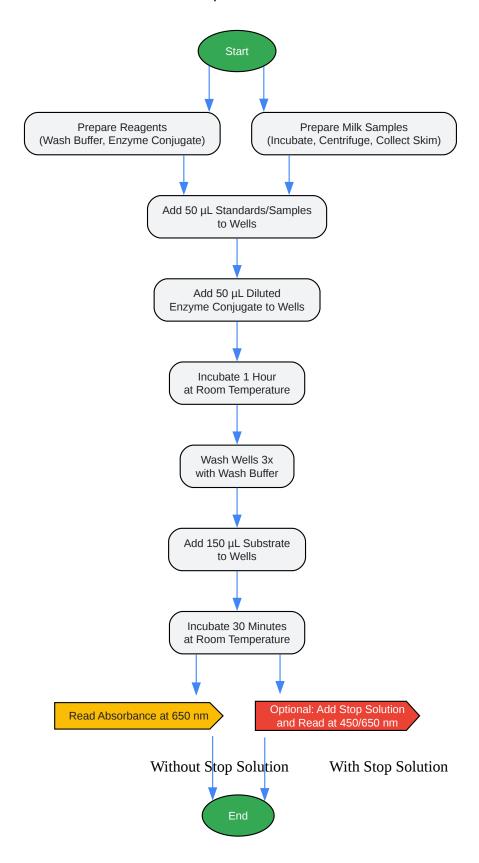
### 4.3. Assay Procedure

The following protocol is a summary of the **Neogen** Progesterone ELISA kit instructions.

- Add 50 μL of standards or prepared milk samples to the appropriate wells in duplicate.
- Add 50 μL of the diluted enzyme conjugate to each well.
- Gently shake the plate to mix. A microplate shaker can be used.
- Cover the plate and incubate at room temperature for one hour.
- After incubation, discard the contents of the plate.
- Wash each well with 300 µL of diluted wash buffer. Repeat for a total of three washes. If using an automated plate washer, increase the number of washes to five.
- Add 150 μL of K-Blue® Substrate to each well.
- Incubate at room temperature for 30 minutes.
- (Optional) To stop the reaction, add 50-100  $\mu L$  of 1N HCl or **Neogen**'s Red Stop Solution to each well.



• Read the absorbance in a microplate reader at 650 nm. If a stop solution was used, read at 450 nm for 1N HCl or 650 nm for Red Stop Solution.





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### Diagram 2: Experimental Workflow

#### 5. Data Presentation and Interpretation

Quantitative results are obtained by comparing the absorbance reading of the samples against a standard curve. The standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of progesterone in the samples can then be determined from this curve.

Standard Concentration (ng/mL)	Absorbance (650 nm) - Example Data
0	1.850
0.1	1.520
0.5	1.050
1.0	0.750
5.0	0.350
10.0	0.200

Note: The above data is for illustrative purposes only. A new standard curve must be generated for each assay.

#### 6. Troubleshooting



Issue	Possible Cause	Solution
Low color development	Reagents not at room temperature; Improper incubation times; Inactive enzyme conjugate.	Ensure all reagents are at room temperature before use; Verify incubation times and temperatures; Use a new kit if the conjugate is suspected to be inactive.
High color development	Insufficient washing; Contamination of reagents.	Ensure thorough washing of wells; Use fresh pipette tips for each reagent and sample.
High variability in duplicates	Improper pipetting technique; Inconsistent incubation conditions.	Ensure accurate and consistent pipetting; Maintain a stable temperature during incubation.

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## References

- 1. neogen.com [neogen.com]
- 2. neogen.com [neogen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Neogen Progesterone ELISA Assay in Bovine Milk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678167#neogen-progesterone-elisa-assay-procedure-for-bovine-milk]

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